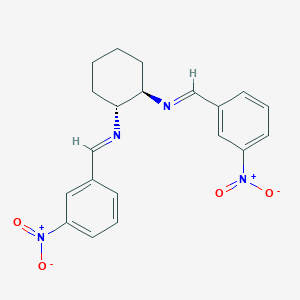
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. This compound has been widely used in scientific research due to its unique properties and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It can also inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide can have various biochemical and physiological effects. It can inhibit the activity of enzymes such as carbonic anhydrase, which are involved in the regulation of pH in the body. It can also inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its potent anti-cancer properties. It can inhibit the growth of cancer cells and can be used to study the mechanisms involved in the development of cancer. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to normal cells and can cause side effects such as liver damage.
Zukünftige Richtungen
There are several future directions for the study of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide. One direction is the development of more potent and selective analogs of this compound. Another direction is the study of the mechanisms involved in the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. Finally, the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can also be explored.
Conclusion:
In conclusion, 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is a unique chemical compound that has potential applications in the field of medicine. Its potent anti-cancer properties and ability to inhibit the activity of enzymes involved in inflammation and autoimmune diseases make it an attractive compound for scientific research. However, its potential toxicity and limitations in lab experiments must also be considered. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with ethoxyethanol in the presence of a base such as triethylamine. This reaction results in the formation of 4-ethoxybenzenesulfonyl chloride. The second step involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as sodium hydride. This reaction results in the formation of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide has been used in scientific research for various applications. One of the most common applications of this compound is in the study of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the study of inflammation and autoimmune diseases.
Eigenschaften
Produktname |
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H17NO3S2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-ethoxy-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-3-18-14-7-6-13(9-11(14)2)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |
InChI-Schlüssel |
YLNSAEFQOBRNBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288046.png)
![(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one](/img/structure/B288048.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288050.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288052.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288053.png)
![2-[3-(3-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288058.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288059.png)
![3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288060.png)
![3-[2-(2,6-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288061.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288062.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288063.png)
![3-[2-(1,3-benzodioxol-5-yl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288064.png)
![3-[2-(4-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288065.png)
